2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile
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Description
2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile is a useful research compound. Its molecular formula is C13H9ClN4O2S and its molecular weight is 320.75. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Photophysical Properties
Studies have explored the molecular structure and photophysical properties of acrylonitrile derivatives related to 2-((4-Chlorophenyl)sulfonyl)-3-(pyrimidin-2-ylamino)prop-2-enenitrile. For instance, research on α,β-unsaturated acrylonitrile derivatives, similar in structure, has provided insights into their conformational and molecular structures, revealing strong π-π interactions and the influence of molecular interactions on self-assembly behaviors. Additionally, these studies have delved into the electrochemical and photophysical properties of the compounds, underscoring the role of solvent polarity and molecular structure in these properties. The frontier HOMO and LUMO energies, along with the gap energies of these compounds, have been reported, offering a foundation for understanding the electronic properties of related compounds like this compound (Percino et al., 2016).
Antimicrobial Properties
The antimicrobial potential of compounds structurally similar to this compound has been a significant focus of research. Novel pyrazolo[1,5-a]pyrimidine ring systems with phenylsulfonyl moieties, sharing a resemblance in structure, have demonstrated notable antimicrobial activities, sometimes exceeding the effectiveness of reference drugs. The presence of sulfone groups in these compounds is a key factor in their antimicrobial efficacy (Alsaedi et al., 2019).
Heterocyclic Synthesis
Compounds structurally akin to this compound have been utilized in the synthesis of various heterocyclic derivatives, showcasing their versatility as precursors in organic synthesis. Research has demonstrated the synthesis of thienopyridines and other fused derivatives, highlighting the potential of these compounds in creating diverse molecular structures with potential biological activities (Harb et al., 2006).
Suzuki/Sonogashira Cross-Coupling Reactions
The use of pyrimidin-2-yl sulfonates, closely related to the compound , in Suzuki and Sonogashira cross-coupling reactions, has been documented. These reactions have enabled the efficient preparation of C2-functionalized pyrimidines and pyridines, showcasing the compound's potential utility in advanced organic synthesis and the development of various chemical entities (Quan et al., 2013).
Properties
IUPAC Name |
(Z)-2-(4-chlorophenyl)sulfonyl-3-(pyrimidin-2-ylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O2S/c14-10-2-4-11(5-3-10)21(19,20)12(8-15)9-18-13-16-6-1-7-17-13/h1-7,9H,(H,16,17,18)/b12-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVICGVEOQRBCT-XFXZXTDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=C(N=C1)N/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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